molecular formula C5H10O3 B031606 Methyl 2-methoxypropionate CAS No. 17639-76-8

Methyl 2-methoxypropionate

Cat. No.: B031606
CAS No.: 17639-76-8
M. Wt: 118.13 g/mol
InChI Key: VABBJJOSOCPYIT-UHFFFAOYSA-N
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Biological Activity

Methyl 2-methoxypropionate (MMP), with the chemical formula C5_5H10_{10}O3_3 and CAS number 17639-76-8, is an organic compound primarily recognized for its applications in the pharmaceutical industry as an intermediate in drug synthesis. This article explores its biological activity, including its synthesis, potential therapeutic applications, and relevant case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC5_5H10_{10}O3_3
Molecular Weight (g/mol)118.132
IUPAC NameMethyl 2-methoxypropanoate
PubChem CID86599

MMP is soluble in water and exhibits stability under recommended storage conditions, making it suitable for various chemical reactions and formulations .

Synthesis of this compound

MMP is typically synthesized from methyl lactate through a catalytic process. A notable method involves using a catalyst composed of 5% NaH2_2PO4_4/SiO2_2 at elevated temperatures (around 260°C). The reaction conditions yield high selectivity and conversion rates, with reported yields of up to 92% for MMP .

Pharmacological Applications

MMP's primary role in pharmacology is as an intermediate for synthesizing various therapeutic agents. Its structural properties allow it to participate in reactions that form more complex molecules used in drug formulations .

Potential Therapeutic Uses:

  • Anti-inflammatory Agents: MMP may play a role in developing compounds that target matrix metalloproteinases (MMPs), which are involved in inflammatory processes and tissue remodeling. Research indicates that certain derivatives of MMP can inhibit the expression of MMP13, a key enzyme in osteoarthritis progression .
  • Drug Development: The compound has been screened as part of chemical libraries aimed at identifying new drug candidates, particularly for conditions like osteoarthritis where MMPs contribute to cartilage degradation .

Case Studies and Research Findings

  • Inhibition of MMP13 Expression:
    A study explored the effects of a compound derived from MMP on IL-1β-stimulated OUMS-27 chondrosarcoma cells. The results showed significant attenuation of MMP13 mRNA expression without serious cytotoxicity, suggesting a potential therapeutic avenue for osteoarthritis treatment .
  • Synthesis Efficiency:
    Research highlighted the efficient conversion of cellulose into lactic acid derivatives, including MMP, using advanced catalytic methods. Under optimized conditions, yields of MMP reached up to 18.6%, showcasing its potential as a biobased chemical .
  • Cytotoxicity Screening:
    In a broader screening of compounds for cytotoxic effects, MMP derivatives were evaluated alongside other candidates. The findings indicated that while some compounds exhibited strong cytotoxicity, others maintained cell viability above critical thresholds, thereby qualifying them for further pharmacological investigation .

Properties

IUPAC Name

methyl 2-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(7-2)5(6)8-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABBJJOSOCPYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884980
Record name Propanoic acid, 2-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17639-76-8
Record name Methyl 2-methoxypropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17639-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-methoxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017639768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methoxy-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-methoxypropionate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of methyl 2-methoxypropanoate in carbohydrate synthesis?

A1: Methyl 2-methoxypropanoate serves as a valuable starting material for the de novo synthesis of carbohydrates, particularly L-cladinose []. This is achieved through a series of stereoselective aldol reactions. For instance, the lithium enolate of methyl 2-methoxypropanoate reacts with (S)-2-(phenyl-methoxy)propanal, yielding predominantly the beta-hydroxy ester []. This intermediate can then be further transformed into L-cladinose through a multi-step synthetic route.

Q2: Can methyl 2-methoxypropanoate be produced from renewable resources?

A2: Yes, methyl 2-methoxypropanoate (MMP) can be derived from cellulose, a renewable resource, through catalytic conversion []. Research has shown that Ga-doped Zn/H-nanozeolite Y catalysts, under supercritical methanol conditions, efficiently convert cellulose into valuable chemicals including methyl lactate (ML) and MMP []. This process highlights the potential of utilizing sustainable biomass feedstocks for producing platform chemicals like MMP.

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